molecular formula C11H13FO4S B2873832 4-(3-Fluorosulfonyloxyphenyl)oxane CAS No. 2411300-02-0

4-(3-Fluorosulfonyloxyphenyl)oxane

Cat. No.: B2873832
CAS No.: 2411300-02-0
M. Wt: 260.28
InChI Key: RRNUWMOADRZFJF-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxyphenyl)oxane is a synthetic organooxygen compound characterized by a tetrahydropyran (oxane) ring substituted with a 3-fluorosulfonyloxyphenyl group. The fluorosulfonyloxy (–OSO₂F) moiety is a strong electron-withdrawing group, which may enhance chemical reactivity and metabolic stability compared to other aryl-substituted oxane derivatives.

Properties

IUPAC Name

4-(3-fluorosulfonyloxyphenyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4S/c12-17(13,14)16-11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNUWMOADRZFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxyphenyl)oxane typically involves the introduction of the fluorosulfonyloxy group to a phenyl ring, followed by the formation of the oxane ring. One common method involves the use of fluorosulfonyl chloride as a reagent, which reacts with a phenol derivative under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxyphenyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted phenyl oxane compounds.

Scientific Research Applications

4-(3-Fluorosulfonyloxyphenyl)oxane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxyphenyl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can form strong interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and biological/pharmacological data of 4-(3-Fluorosulfonyloxyphenyl)oxane and related compounds:

Compound Name Substituent(s) on Oxane Ring Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities References
This compound 3-Fluorosulfonyloxyphenyl –OSO₂F, oxane ring Not reported Hypothesized high reactivity due to –OSO₂F
EMPA 4-Chloro-3-(4-[(3S)-oxolan-3-yl]oxyphenyl)methyl Chlorophenyl, hydroxymethyl 99.3% purity; synthetic impurity data
4-(3-Chlorophenyl)oxane-4-carboxylic acid 3-Chlorophenyl, carboxylic acid –Cl, –COOH 473706-23-9 (CAS) Safety data available (GHS-compliant)
TC-1698 4-Oxanyl (tetrahydropyran) Pyridyl, bicyclic amine High α4β2 nAChR affinity (Ki=0.78 nM)
Phillyrin (连翘苷) Phenolic glycoside substituents Multiple hydroxyl, methoxy Natural product; glycoside structure
Key Observations:
  • Electron-Withdrawing Groups: The –OSO₂F group in the target compound contrasts with –Cl in 4-(3-chlorophenyl)oxane-4-carboxylic acid and –OH/methoxy groups in Phillyrin .
  • Biological Activity : TC-1698, an oxane-containing bicyclic amine, demonstrates high affinity for nicotinic receptors (Ki=0.78 nM) , suggesting oxane derivatives may serve as scaffolds for neuroactive compounds.
Pharmacokinetics and Metabolism
  • Organooxygen Metabolites: Compounds like 6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol undergo extensive phase II metabolism, suggesting that this compound may similarly form sulfate or glucuronide conjugates.
  • Sulfate Derivatives : N-desmethyl-o-O-sulfate rosiglitazone demonstrates the metabolic relevance of sulfate groups, which may parallel the fluorosulfonyloxy group’s role in drug design.

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